molecular formula C15H22N2O3 B5756579 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine

1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine

Cat. No. B5756579
M. Wt: 278.35 g/mol
InChI Key: VYAYJZGJMIHYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine (DMPEP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMPEP belongs to the class of piperazine derivatives and is a psychoactive substance that is structurally similar to other well-known psychoactive compounds such as MDMA and MDA. The purpose of

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has been shown to increase the release of serotonin and dopamine, which are neurotransmitters that play a key role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased sociability. Additionally, 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has been shown to have a positive effect on the growth and development of neurons, which can lead to improved cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine is its potential use as a research tool in the field of neuroscience. 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has been shown to have a positive effect on the growth and development of neurons, which can be used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has also been studied for its potential use as an antidepressant and anxiolytic agent. However, one of the limitations of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine is its potential for abuse, which can make it difficult to study in a laboratory setting.

Future Directions

There are several future directions for the study of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine. One area of research is in the development of new antidepressant and anxiolytic agents based on the structure of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine. Additionally, 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine could be studied for its potential use as a research tool in the field of neuroscience, where it could be used to study the mechanisms underlying neuronal growth and development.
Conclusion:
In conclusion, 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine is a synthetic compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine, its potential for use in the development of new antidepressant and anxiolytic agents, as well as its potential use as a research tool in the field of neuroscience, make it an exciting area of research.

Synthesis Methods

1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine is synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzoyl chloride with ethyl piperazine in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain a pure form of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine.

Scientific Research Applications

1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has been studied for its potential use in various scientific fields. One of the most promising areas of research is in the field of neuroscience, where 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has been shown to have a positive effect on the growth and development of neurons. Additionally, 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-16-7-9-17(10-8-16)15(18)13-6-5-12(19-2)11-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYJZGJMIHYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.